![molecular formula C7H5BrClN3 B11867647 5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B11867647.png)
5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine
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Overview
Description
5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine typically involves the functionalization of imidazo[1,2-a]pyrazine scaffolds. This can be achieved through various synthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . For instance, the transition-metal-free strategy can be employed, involving the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyrazine compounds .
Scientific Research Applications
5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Biological Activity
5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
This compound features a unique substitution pattern that includes a bromine atom at position 5, a chlorine atom at position 8, and a methyl group at position 6 of the imidazo ring. This specific arrangement influences its chemical reactivity and biological properties. The molecular formula for this compound is C7H5BrClN with a molecular weight of approximately 232.47 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active or allosteric sites, thereby affecting catalytic functions . Additionally, it can modulate receptor-mediated pathways, acting as either an agonist or antagonist .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. Preliminary studies suggest that it may inhibit specific enzyme activities involved in tumor growth . For instance, it has been shown to induce apoptosis in various cancer cell lines by affecting cell cycle progression and promoting cell death through intrinsic pathways .
Case Study: Induction of Apoptosis
A study investigated the effects of related pyrazine derivatives on leukemia cells. The findings revealed that these compounds could effectively block cell proliferation and induce apoptosis by modulating the expression of key apoptotic genes such as Bcl2 and Bax . Although this study did not focus exclusively on this compound, it highlights the potential mechanisms through which similar compounds may exert their anticancer effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that can include halogenation reactions using reagents like N-bromosuccinimide in dichloromethane . These methods are designed to optimize yield and purity while allowing for further modifications that can enhance its biological activity.
Synthesis Method | Yield | Conditions |
---|---|---|
Halogenation | 75% | N-Bromosuccinimide; DCM; 20°C; 2h |
Applications in Medicinal Chemistry
Due to its structural characteristics and biological activity, this compound is being explored as a lead compound for drug development targeting various diseases, particularly cancer . Its ability to interact with cytochrome P450 enzymes suggests potential implications for drug-drug interactions when co-administered with other pharmaceuticals .
Properties
Molecular Formula |
C7H5BrClN3 |
---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-5(8)12-3-2-10-7(12)6(9)11-4/h2-3H,1H3 |
InChI Key |
CIRIWNQFBSISRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CN=C2C(=N1)Cl)Br |
Origin of Product |
United States |
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